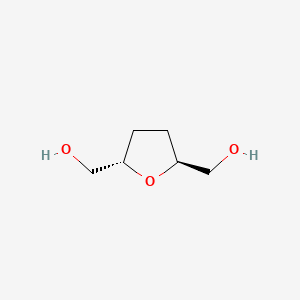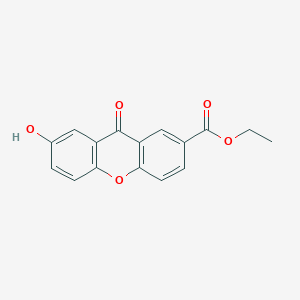
2-Oxopropyl 2-methyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopropyl 2-methyl-4-quinolinecarboxylate: is an organic compound with the molecular formula C20H17NO3 . It belongs to the class of quinolinecarboxylates, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl 2-methyl-4-quinolinecarboxylate typically involves the condensation of 2-methylquinoline-4-carboxylic acid with an appropriate oxopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include dichloromethane and toluene, and the reaction is typically conducted at elevated temperatures to accelerate the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxopropyl 2-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with carboxyl, hydroxyl, or ketone groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinolinecarboxylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxopropyl 2-methyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Oxopropyl 2-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxopropyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-Oxopropyl 3-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness
2-Oxopropyl 2-methyl-4-quinolinecarboxylate is unique due to its specific structural features, such as the presence of both oxopropyl and methyl groups on the quinolinecarboxylate backbone. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
928707-63-5 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-oxopropyl 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-9-7-12(14(17)18-8-10(2)16)11-5-3-4-6-13(11)15-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
JEFQERHSWRRULF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





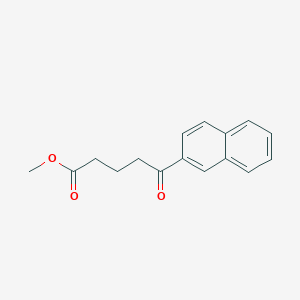
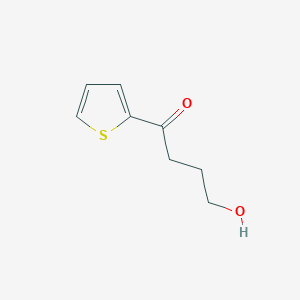
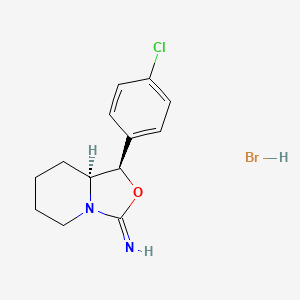
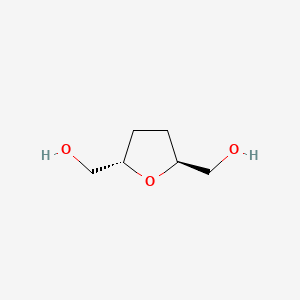
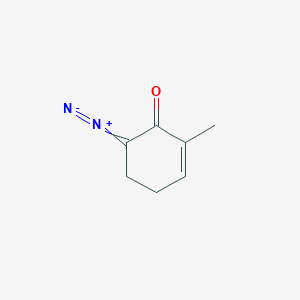
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
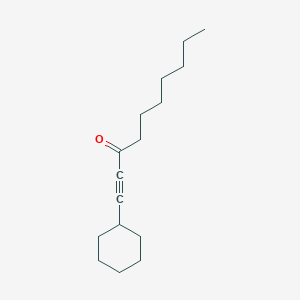
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
